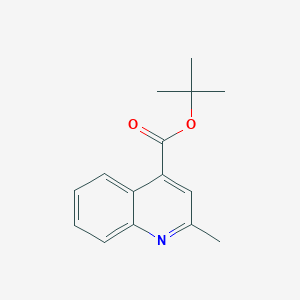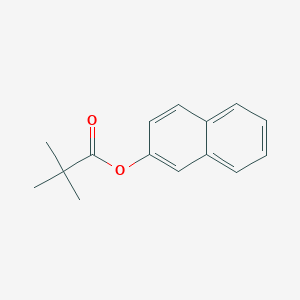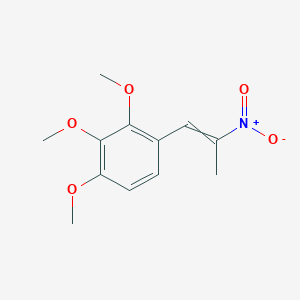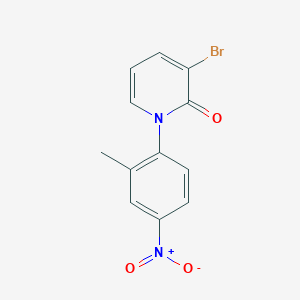
cyclooctylthiourea
描述
cyclooctylthiourea is an organosulfur compound with the molecular formula C₉H₁₈N₂S It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
准备方法
cyclooctylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of cyclooctylamine with thiocyanate under controlled conditions. The reaction typically proceeds as follows:
Cyclooctylamine and Thiocyanate Reaction: Cyclooctylamine is reacted with ammonium thiocyanate in an aqueous medium. The reaction is carried out at a temperature of around 60-70°C for several hours.
Isolation and Purification: The resulting product is then isolated and purified through recrystallization or other suitable purification techniques.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
化学反应分析
cyclooctylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the thiocarbonyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
cyclooctylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: This compound has shown potential as an enzyme inhibitor and has been studied for its antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of cyclooctylthiourea involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The specific pathways involved depend on the biological system being studied.
相似化合物的比较
cyclooctylthiourea can be compared with other thiourea derivatives, such as:
1-Phenylthiourea: Known for its use in organic synthesis and as an enzyme inhibitor.
1-Benzylthiourea: Studied for its potential anticancer and antimicrobial properties.
1-Methylthiourea: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
属性
分子式 |
C9H18N2S |
|---|---|
分子量 |
186.32 g/mol |
IUPAC 名称 |
cyclooctylthiourea |
InChI |
InChI=1S/C9H18N2S/c10-9(12)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H3,10,11,12) |
InChI 键 |
RWTUIVXJWXJSIK-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)NC(=S)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8706578.png)





![Piperidine, 1-[2-chloro-3-(oxiranylmethoxy)phenyl]-](/img/structure/B8706619.png)





![9-(6-Bromo-pyridin-2-yl)-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8706666.png)
